Methyl 3,5-dichloro-4-hydroxybenzoate hydrate
Overview
Description
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate is an organic compound with the chemical formula Cl2C6H2(OH)CO2CH3·xH2O. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound appears as a colorless crystal or white powder and is soluble in organic solvents such as ethanol, acetone, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate can be synthesized through a two-step process:
Reaction: 3,5-dichloro-4-hydroxybenzoic acid reacts with methanol to form 3,5-dichloro-4-hydroxybenzoic acid methyl ester.
Crystallization: The methyl ester solution is crystallized or evaporated in a vacuum to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The crystallization process is carefully controlled to produce the hydrate form of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different hydroxybenzoate derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoates, quinones, and hydroxybenzoate derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3,5-dichloro-4-hydroxybenzoate hydrate involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyl and chlorine groups play a crucial role in its reactivity and interactions. It can inhibit the growth of microorganisms by disrupting their cellular processes, making it effective as an antibacterial and antifungal agent.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-4-hydroxybenzoate
- Methyl 3-bromo-4-hydroxybenzoate
- Methyl 5-bromosalicylate
Uniqueness
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate is unique due to the presence of two chlorine atoms, which enhance its reactivity and effectiveness as an antibacterial and antifungal agent. This distinguishes it from other similar compounds that may have only one halogen substituent .
Properties
IUPAC Name |
methyl 3,5-dichloro-4-hydroxybenzoate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.H2O/c1-13-8(12)4-2-5(9)7(11)6(10)3-4;/h2-3,11H,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMZWYJMFUVNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583645 | |
Record name | Methyl 3,5-dichloro-4-hydroxybenzoate--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207511-20-4, 287399-19-3 | |
Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, methyl ester, hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207511-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-dichloro-4-hydroxybenzoate--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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